molecular formula C8H10N2O2 B2777757 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid CAS No. 1889940-76-4

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Cat. No.: B2777757
CAS No.: 1889940-76-4
M. Wt: 166.18
InChI Key: UATWKBGWKGDQEG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, making them valuable scaffolds in various chemical and pharmaceutical applications .

Properties

IUPAC Name

1-cyclopropyl-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWKBGWKGDQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Chemistry

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is utilized as a building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are crucial for controlling unwanted plant growth, thereby enhancing crop yields. Research has demonstrated that this compound exhibits promising properties in inhibiting specific enzymes related to plant growth regulation, which can lead to effective pest management strategies .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the production of various medications. Its structural properties allow it to interact with biological targets, influencing metabolic pathways and enzyme activities. This interaction is vital for drug discovery and development processes aimed at treating specific health conditions.

Biochemistry

The compound plays a significant role in biochemical assays, aiding researchers in understanding metabolic pathways and enzyme activities. It can act as both an inhibitor and an activator of specific enzymes, altering their catalytic functions through binding interactions. This modulation of enzyme activity is crucial for elucidating the mechanisms underlying various biochemical processes .

In material science, this compound contributes to the formulation of advanced materials, including polymers and coatings. These materials are essential for creating durable and functional products that meet various industrial needs. The unique chemical structure of this compound allows for modifications that enhance material properties such as strength and resistance to environmental factors .

Analytical Chemistry

The compound is also employed in analytical chemistry methods to detect and quantify other substances. Its ability to interact with various chemical species makes it useful in environmental monitoring and quality control processes within laboratories .

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on specific enzyme activities in vitro. Results indicated that at low concentrations, the compound enhanced enzyme activity, while higher concentrations led to inhibition. This dose-dependent effect is critical for developing therapeutic applications where precise dosage is essential for efficacy without toxicity .

Case Study 2: Herbicide Development

Research focused on the synthesis of novel herbicides incorporating this compound showed significant efficacy against common agricultural pests. The study highlighted the compound's role in inhibiting target enzymes involved in plant growth regulation, demonstrating its potential as a key ingredient in future herbicide formulations .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methylpyrazole-5-carboxylic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

    3,5-Dimethylpyrazole-1-carboxylic acid: Lacks the cyclopropyl group, resulting in distinct reactivity and applications.

    1-Cyclopropyl-3,5-dimethylpyrazole:

Biological Activity

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group enhances the compound's reactivity and binding properties, making it a valuable scaffold for drug development.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of specific signaling pathways .
  • Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .

The mechanisms underlying the biological activities of this compound involve several biochemical interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
  • Cell Signaling Modulation : It affects various cell signaling pathways, potentially altering gene expression and cellular responses. This modulation can lead to changes in cell proliferation and apoptosis .
  • Binding Interactions : The compound binds to specific biomolecules (e.g., proteins and nucleic acids), which can either activate or inhibit their functions. This interaction often involves hydrogen bonding and hydrophobic interactions .

Research Findings

Recent studies have focused on the pharmacological potential and safety profile of this compound. Key findings include:

  • Dose-dependent Effects : Research indicates that the biological effects vary with dosage. Low doses may enhance enzyme activity, while high doses could lead to toxicity .
  • Stability and Degradation : Laboratory studies have shown that the compound's stability can influence its long-term biological activity. Degradation over time may reduce efficacy .
  • Animal Model Studies : In vivo studies have provided insights into its therapeutic potential and side effects, highlighting the importance of dosage optimization for safe application .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating its therapeutic promise in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring introduction to pyrazole precursors. A common approach is reacting 5-methylpyrazole-3-carboxylic acid derivatives with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Temperature control (60–80°C) and reaction time (12–24 hrs) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Yield optimization requires monitoring by TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) or GC-MS for volatile impurities. Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to verify cyclopropyl proton splitting patterns (e.g., δ 1.2–1.5 ppm for cyclopropyl CH₂) and carboxylic acid resonance (δ ~170 ppm in 13C^{13}C-NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Residual solvent analysis via 1H^1H-NMR or Karl Fischer titration is recommended for hygroscopic batches .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the compound’s potential as an enzyme inhibitor?

  • Methodological Answer : For enzyme inhibition studies, start with in silico docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., cyclooxygenase-2 or kinases). Follow with in vitro assays:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with the carboxylic acid group).
    Contradictions between computational predictions and experimental results may arise due to solvent effects or protein flexibility; iterative molecular dynamics simulations can resolve these discrepancies .

Q. How can structural modifications of the pyrazole core enhance biological activity or solubility?

  • Methodological Answer : Modify the pyrazole ring at the N1 or C5 positions:

  • N1-substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize π-π stacking with aromatic enzyme residues.
  • C5-methyl group replacement : Replace methyl with polar groups (e.g., -OH, -NH₂) to improve aqueous solubility.
  • Cyclopropyl ring functionalization : Attach halogens (e.g., -F) to enhance metabolic stability.
    Assess modifications via logP measurements (shake-flask method) and cytotoxicity screening (MTT assay in HEK293 cells). Synergistic effects are tested using checkerboard assays .

Q. What analytical approaches resolve contradictions in data from interaction studies with biological macromolecules?

  • Methodological Answer : Discrepancies between SPR (surface plasmon resonance) and MST (microscale thermophoresis) binding data may stem from differences in solution-phase vs. immobilized target conditions. To reconcile:

  • Cross-validate with fluorescence polarization (FP) assays.
  • Control for buffer effects : Test interactions in varying pH (5.0–8.0) and ionic strength.
  • Use orthogonal techniques : Combine ITC (for thermodynamic profiling) and NMR titration (for residue-specific interaction mapping).
    Statistical tools like Bland-Altman plots quantify method agreement .

Data Interpretation and Optimization Questions

Q. How should researchers design dose-response experiments to minimize off-target effects in cellular models?

  • Methodological Answer :

  • Dose range : Start with 0.1–100 µM, guided by IC₅₀ values from enzymatic assays.
  • Controls : Include a structurally similar inactive analog (e.g., 5-methylpyrazole-3-carboxylic acid without the cyclopropyl group) to isolate target-specific effects.
  • Multi-parametric analysis : Use high-content screening (HCS) to monitor apoptosis, ROS production, and cell cycle arrest simultaneously.
  • Transcriptomic profiling : RNA-seq after treatment identifies off-target pathways (e.g., stress response genes). Dose optimization balances efficacy (≥80% target inhibition) and cytotoxicity (≤20% cell death) .

Q. What computational and experimental methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hrs) and analyze degradation via LC-MS.
  • Plasma stability : Incubate with mouse/human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound.
  • DFT calculations : Predict hydrolytic degradation pathways (e.g., cyclopropane ring opening) using Gaussian software.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation products .

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